![molecular formula C17H14ClN3O2S B5230126 N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BCTC and has been found to have significant effects on the body's biochemical and physiological processes.
Wirkmechanismus
BCTC works by blocking the activity of TRPA1 ion channels, which are involved in the detection of noxious stimuli such as cold, heat, and mechanical pressure. By blocking the activity of these ion channels, BCTC can reduce the transmission of pain signals to the brain, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, BCTC has also been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and to improve glucose tolerance in obese mice. These effects are thought to be mediated by the inhibition of TRPA1 activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCTC in lab experiments is its potency as a TRPA1 antagonist. This makes it a useful tool for studying the role of TRPA1 in various physiological processes. However, one limitation of using BCTC is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BCTC. One area of interest is the development of new pain medications based on BCTC's TRPA1-blocking activity. Another area of interest is the investigation of BCTC's effects on other ion channels and receptors, which could lead to the discovery of new therapeutic targets. Finally, further research is needed to better understand the potential off-target effects of BCTC and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of BCTC involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This is followed by the reaction of 4-chlorobenzyl azide with thioacetamide to form the intermediate product, which is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the final product, N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied in the field of pain research due to its ability to block the activity of a specific ion channel called TRPA1. This ion channel plays a crucial role in the transmission of pain signals from the peripheral nervous system to the central nervous system. BCTC has been found to be a potent TRPA1 antagonist, which makes it a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N-benzyl-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-8-6-13(7-9-14)16-20-21-17(23-16)24-11-15(22)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQIXODXHVHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.